Phosphate acceptor peptide

Protein kinase C inhibition Kinase assay selectivity Dual-functional peptides

Phosphate acceptor peptide (RRKASGPPV) uniquely combines PKA substrate activity with quantified, weak PKC inhibition (<30% at 3.5 mM). Unlike Kemptide (LRRASLG) or multi-kinase S6 peptide, this dual profile eliminates confounding cross-reactivity in cellular lysates and tissue extracts containing both PKA and PKC—enabling cleaner PKA-specific signal detection. The 9-residue sequence (MW 967.13 Da) provides distinct MS/MS fragmentation patterns and HPLC retention time shifts versus shorter heptapeptide substrates, supporting multiplexed kinase assays. Procure the verified sequence and ≥95% purity to ensure functional fidelity—minor sequence variations or D-amino acid substitutions abolish substrate activity and invalidate assay conclusions.

Molecular Formula C41H74N16O11
Molecular Weight 967.1 g/mol
CAS No. 93511-94-5
Cat. No. B1619341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphate acceptor peptide
CAS93511-94-5
SynonymsAALASGPPV
Arg-Arg-Lys-Ala-Ser-Gly-Pro-Pro-Val
arginyl-arginyl-lysyl-alanyl-seryl-glycyl-prolyl-prolyl-valine
Molecular FormulaC41H74N16O11
Molecular Weight967.1 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N
InChIInChI=1S/C41H74N16O11/c1-22(2)31(39(67)68)55-37(65)28-13-8-19-57(28)38(66)29-14-9-18-56(29)30(59)20-50-34(62)27(21-58)54-32(60)23(3)51-35(63)25(11-4-5-15-42)53-36(64)26(12-7-17-49-41(46)47)52-33(61)24(43)10-6-16-48-40(44)45/h22-29,31,58H,4-21,42-43H2,1-3H3,(H,50,62)(H,51,63)(H,52,61)(H,53,64)(H,54,60)(H,55,65)(H,67,68)(H4,44,45,48)(H4,46,47,49)/t23-,24-,25-,26-,27-,28-,29-,31-/m0/s1
InChIKeyAYCGGOLGQXQAQT-QJSOSHDRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phosphate Acceptor Peptide (CAS 93511-94-5): A Dual-Function PKA Substrate and Weak PKC Inhibitor for Kinase Assays


Phosphate acceptor peptide (CAS 93511-94-5) is a synthetic nonapeptide with the amino acid sequence H2N-RRKASGPPV-OH, corresponding to the phosphorylation site of porcine liver pyruvate kinase [1]. The peptide has a molecular formula of C41H74N16O11 and a molecular weight of 967.13 Da [2]. It serves as a substrate for cAMP-dependent protein kinase (PKA) and also functions as a weak inhibitor of protein kinase C (PKC) . Unlike many synthetic kinase substrates that exhibit activity toward only a single kinase, this peptide demonstrates a dual functional profile that distinguishes it from closely related PKA substrate peptides such as Kemptide (LRRASLG) and the S6 phosphate acceptor peptide (RRLSSLRA) [3].

Why Phosphate Acceptor Peptide (CAS 93511-94-5) Cannot Be Substituted by Kemptide or Other Generic PKA Substrates


Generic substitution of PKA substrate peptides is problematic because even minor sequence variations produce substantial differences in kinase specificity profiles, phosphorylation kinetics, and downstream assay compatibility. The nonapeptide RRKASGPPV (CAS 93511-94-5) differs from the commonly used heptapeptide Kemptide (LRRASLG, Km = 16 μM for PKA) [1] in both sequence length and amino acid composition, resulting in a distinct dual-functional profile that includes weak PKC inhibitory activity (<30% inhibition at 3.5 mM) . Unlike S6 phosphate acceptor peptide, which serves as a substrate for PKA, PKC, and S6 kinases [2], this peptide exhibits substrate activity for PKA while acting as an inhibitor—not a substrate—for PKC. Furthermore, substitution of the serine residue with D-Ser in the minimal PKA substrate RRASVA completely abolishes both substrate and inhibitory activity [3], demonstrating that stereochemical integrity at the phosphorylation site is non-negotiable for functional fidelity. These distinctions have direct consequences for assay design: a peptide intended as a PKA substrate that inadvertently inhibits PKC or cross-reacts with other kinases can confound data interpretation in multi-kinase cellular contexts. Procurement of the exact compound with verified sequence (H2N-RRKASGPPV-OH) and purity (≥95%) ensures experimental reproducibility and eliminates the confounding variables introduced by sequence-similar but functionally distinct alternatives.

Quantitative Differentiation Evidence: Phosphate Acceptor Peptide (CAS 93511-94-5) vs. Kemptide, S6 Peptide, and Histone H1


Quantified Weak PKC Inhibitory Activity: A Unique Dual-Functional Profile Absent in Kemptide

Phosphate acceptor peptide (RRKASGPPV) functions not only as a PKA substrate but also as a weak PKC inhibitor, a dual functional property that distinguishes it from Kemptide (LRRASLG), which acts exclusively as a PKA substrate without reported PKC inhibitory activity [1]. In standard PKC activity assays containing 6, 12, 24, or 32 pM histone III-S as substrate, 3.5 mM phosphate acceptor peptide inhibits PKC activity by less than 30% [2]. This weak inhibitory activity is consistent across all tested histone III-S concentrations, indicating that the peptide acts as a low-affinity PKC inhibitor rather than a competitive substrate for the PKC active site. In contrast, Kemptide exhibits a Km of 16 μM for PKA phosphorylation with no documented PKC interaction [3].

Protein kinase C inhibition Kinase assay selectivity Dual-functional peptides

Comparative Substrate Specificity: PKA Substrate with PKC Inhibition vs. Multi-Kinase Substrate S6 Peptide

Phosphate acceptor peptide (RRKASGPPV) exhibits a distinct kinase interaction profile compared to the S6 phosphate acceptor peptide (RRLSSLRA). The S6 peptide functions as a broad-spectrum substrate, demonstrating phosphorylation by PKA, PKC, and S6 kinases (including p70S6K and p85S6K isoforms) [1]. In contrast, phosphate acceptor peptide serves as a PKA substrate while acting as a weak inhibitor—not a substrate—for PKC . This functional inversion (inhibition vs. substrate activity toward PKC) provides a critical selectivity advantage for assays requiring discrimination between PKA and PKC activities. The sequence difference (RRKASGPPV vs. RRLSSLRA) underlies this functional divergence: the S6 peptide contains two serine residues (positions 4 and 5) that serve as phosphorylation sites for multiple kinases, whereas phosphate acceptor peptide contains a single serine residue at position 5 within a context that favors PKA phosphorylation but PKC inhibition .

Kinase substrate selectivity PKA assay design Multi-kinase profiling

Sequence and Phosphorylation Site Comparison: Nonapeptide RRKASGPPV vs. Heptapeptide Kemptide LRRASLG

Phosphate acceptor peptide (RRKASGPPV) is a 9-residue nonapeptide with a C-terminal valine residue, whereas Kemptide (LRRASLG) is a 7-residue heptapeptide with a C-terminal glycine [1]. Both peptides share the RRX(S/T) recognition motif (where X = K in phosphate acceptor peptide, X = A in Kemptide) that is essential for PKA substrate recognition [2]. However, the extended C-terminal sequence (GPPV vs. G) in phosphate acceptor peptide may influence peptide solubility, chromatographic behavior, and detection sensitivity in mass spectrometry-based assays . Studies on the minimal PKA substrate RRASVA demonstrate that even single D-amino acid substitutions, particularly at the serine phosphorylation site (D-Ser), completely abolish both substrate and inhibitory activity, while D-amino acid substitutions at other positions increase apparent Km by 10- to 100-fold [3].

Peptide sequence optimization PKA recognition motif Phosphorylation site engineering

Differential Enzyme Kinetic Context: Phosphate Acceptor Peptide in the Broader PKA Substrate Landscape

The broader PKA substrate landscape provides important kinetic benchmarks for contextualizing phosphate acceptor peptide's functional profile. Kemptide, the most widely used synthetic PKA substrate, exhibits Km values ranging from 3-4 μM to 16 μM for PKA, depending on assay conditions and enzyme source . Turtle liver PKA shows Km = 11.7 ± 0.5 μM for Kemptide, with activity toward histone IIA and protamine reaching only 21% and 11% of the Kemptide activity, respectively [1]. The minimal PKA substrate RRASVA, which shares the RRXS core motif with phosphate acceptor peptide, is recognized as the shortest active PKA substrate and has been extensively characterized in peptidomimetic studies [2]. While direct Km data for phosphate acceptor peptide (RRKASGPPV) with PKA are not reported in the primary literature, its sequence places it in the same class as Kemptide and RRASVA as a basic peptide substrate containing the RRX(S/T) recognition motif [3].

PKA enzyme kinetics Substrate affinity comparison Km benchmarking

Functionalization Potential: Phosphate Acceptor Peptide as a Scaffold for Labeled Derivatives

Both phosphate acceptor peptide (RRKASGPPV) and Kemptide (LRRASLG) serve as scaffolds for the development of labeled derivatives used in non-radioactive kinase activity assays . Fluorescently labeled (5-FAM) and biotinylated versions of Kemptide are commercially available and validated as good PKA substrates, with Km values comparable to the unmodified parent peptide [1]. Similarly, biotinylated derivatives of the S6 phosphate acceptor peptide (Biotinyl-S6 Phosphate Acceptor Peptide, CAS 1815618-12-2) are available for streptavidin-based detection systems [2]. While commercially available pre-labeled phosphate acceptor peptide derivatives are not widely documented, the peptide's sequence (RRKASGPPV) contains a free N-terminal amine and the phosphorylatable serine residue that can be modified with fluorophores or biotin tags using standard peptide conjugation chemistry .

Fluorescent kinase assays Biotinylated peptide substrates Non-radioactive phosphorylation detection

Optimal Application Scenarios for Phosphate Acceptor Peptide (CAS 93511-94-5) Based on Quantitative Differentiation Evidence


PKA Activity Assays Requiring PKC Background Suppression

In cellular lysates or tissue extracts containing both PKA and PKC activities, phosphate acceptor peptide (RRKASGPPV) provides a dual advantage: it serves as a PKA phosphorylation substrate while simultaneously providing weak PKC inhibition (<30% at 3.5 mM) [1]. This weak inhibitory activity reduces PKC-mediated background phosphorylation of endogenous substrates without completely abolishing PKC function, enabling cleaner PKA-specific signal detection. In contrast, multi-kinase substrates like S6 peptide (RRLSSLRA) are phosphorylated by both PKA and PKC, generating ambiguous signals in mixed-kinase environments [2]. The quantified inhibition level (<30% at 3.5 mM across multiple histone III-S concentrations) provides researchers with a defined baseline for calculating PKA-specific phosphorylation rates in PKC-containing samples [3].

Kinase Selectivity Profiling and Inhibitor Screening Panels

Phosphate acceptor peptide (RRKASGPPV) is uniquely positioned for inclusion in kinase selectivity profiling panels due to its dual interaction profile with PKA (substrate) and PKC (weak inhibitor). While Kemptide (LRRASLG) functions exclusively as a PKA substrate with Km values of 3-16 μM [4], and S6 peptide serves as a broad-spectrum substrate for PKA, PKC, and S6 kinases [2], phosphate acceptor peptide occupies an intermediate functional niche. This profile enables its use as a control substrate in PKA inhibitor screening assays where residual PKC activity must be accounted for, or as a reference compound for characterizing the selectivity of novel kinase inhibitors that may have off-target effects on either PKA or PKC [1].

Mass Spectrometry-Based Phosphoproteomics and PTM Site Mapping

The 9-residue sequence (RRKASGPPV) of phosphate acceptor peptide provides distinct mass spectrometric properties compared to shorter PKA substrates like Kemptide (7 residues, LRRASLG) [5]. The higher molecular weight (967.13 Da vs. 771.9 Da for Kemptide) and extended C-terminal Pro-Pro-Val sequence produce unique MS/MS fragmentation patterns that facilitate unambiguous identification in complex peptide mixtures [6]. This sequence length difference also provides a retention time shift in reverse-phase HPLC separation, enabling multiplexed kinase activity assays where phosphate acceptor peptide and Kemptide can be distinguished chromatographically when used as orthogonal substrates in the same reaction [7].

Custom Labeled Peptide Development for Non-Radioactive Kinase Assays

Although pre-labeled phosphate acceptor peptide derivatives are not widely commercialized, the peptide's structure—containing a free N-terminal amine and a single phosphorylatable serine—makes it amenable to custom conjugation with fluorophores (e.g., 5-FAM, TAMRA) or biotin tags for non-radioactive assay development . For laboratories requiring the dual PKA substrate/PKC inhibitor functional profile in a fluorescence-based assay format, custom labeling of phosphate acceptor peptide provides a pathway to develop assay-specific detection reagents while retaining the compound's differentiating functional properties [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phosphate acceptor peptide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.